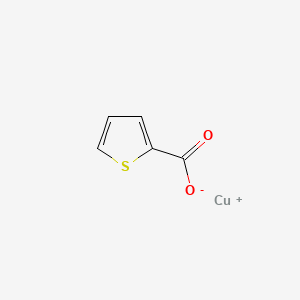

Copper(I) thiophene-2-carboxylate

Overview

Description

Copper(I) thiophene-2-carboxylate (CuTC, C₅H₃CuO₂S, MW 190.69) is a red-brown, air- and light-sensitive powder with a boiling point of 260°C . It serves as a versatile catalyst in organic synthesis, particularly in cross-coupling reactions (e.g., Stille, Ullmann), radical-mediated transformations, and azide-alkyne cycloadditions (CuAAC) . Its thiophene-2-carboxylate ligand enhances solubility in polar solvents like THF and NMP, enabling efficient electron transfer in catalytic cycles . CuTC is commercially available in varying purities and is noted for its stability under both anhydrous and aqueous conditions . Safety data indicate acute and chronic aquatic toxicity (WGK 3), necessitating careful handling .

Preparation Methods

Primary Synthesis via Copper(I) Oxide and Thiophene-2-Carboxylic Acid

Reagents and Stoichiometric Ratios

The synthesis begins with stoichiometrically balanced reactants to ensure complete conversion. The following components are essential:

- Thiophene-2-carboxylic acid : Serves as the ligand source, providing the carboxylate moiety for coordination with copper(I).

- Copper(I) oxide (Cu₂O) : Acts as the copper(I) precursor, reacting with the carboxylic acid to form the complex.

- Toluene : Functions as the reaction solvent, enabling azeotropic removal of water to drive the reaction forward.

A representative molar ratio involves 1.0 equivalent of thiophene-2-carboxylic acid to 0.25 equivalents of copper(I) oxide (e.g., 60 g acid to 16.7 g Cu₂O for a 0.47 mol scale). This imbalance ensures excess acid availability to stabilize the copper(I) species and prevent oxidation.

Reaction Setup and Conditions

The procedure requires specialized glassware and inert atmospheric controls:

- Equipment : A 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser to facilitate water removal.

- Mixing : Thiophene-2-carboxylic acid, copper(I) oxide, and toluene are combined under argon to minimize copper oxidation.

- Reflux : The mixture is heated to reflux (~110°C) for 12–18 hours, during which water generated from the acid-base reaction is azeotropically removed.

The reaction’s success hinges on rigorous dehydration, as residual water can hydrolyze the copper-carboxylate bond or oxidize copper(I) to copper(II).

Workup and Isolation

Post-reflux, the suspension is cooled to 60°C and filtered under argon to prevent oxidation. Sequential washing steps are critical for purity:

- Methanol Wash : Removes unreacted thiophene-2-carboxylic acid.

- Diethyl Ether Wash : Eliminates residual toluene and methanol.

- Hexane Rinse : Yields a free-flowing powder by displacing ether.

The final product is obtained as an air-stable, tan-colored solid, though initial suspensions may appear brown or red due to colloidal copper species.

Physicochemical Characterization

While the provided sources omit explicit spectral data, the compound’s identity is confirmed through its catalytic efficacy in Ullmann reactions. Key inferred properties include:

- Solubility : Insoluble in polar solvents (e.g., water, methanol) but dispersible in toluene and tetrahydrofuran (THF).

- Stability : Sensitive to light and oxygen, necessitating storage under inert gas.

Applications in Organic Synthesis

Copper(I) thiophene-2-carboxylate’s utility extends beyond its preparation. It catalyzes:

- Diaryl Sulfide Formation : Coupling aryl iodides with thiols under mild conditions (100°C, THF).

- Hydroboration Reactions : Facilitating anti-Markovnikov additions to terminal alkynes in toluene.

These applications highlight its versatility in constructing complex heterocycles and pharmaceutical intermediates.

Methodological Considerations and Optimizations

Solvent and Temperature Effects

- Toluene vs. THF : Toluene’s high boiling point (~110°C) supports efficient water removal, whereas THF may require pressurized systems for similar efficacy.

- Microwave Assistance : Reduced reaction times (e.g., 1–2 hours at 100°C) are achievable with microwave irradiation, though scalability remains challenging.

Catalytic Additives

- Ligand Systems : N-Heterocyclic carbenes (e.g., SIPr) enhance catalytic activity in hydroboration, though they are unnecessary for the base synthesis.

Chemical Reactions Analysis

Copper(I) thiophene-2-carboxylate undergoes various chemical reactions, primarily serving as a catalyst in cross-coupling reactions. It is particularly effective in promoting the Ullmann reaction, which involves the coupling of aryl, heteroaryl, and vinyl halides . The compound can also mediate intermolecular cross-coupling reactions of aryl, heteroaryl, and vinylstannanes with vinyl iodides at low temperatures, yielding high product efficiency . Common reagents used in these reactions include aryl halides, vinyl iodides, and stannanes .

Scientific Research Applications

Copper(I) thiophene-2-carboxylate has a wide range of applications in scientific research. It is used as a reactant or reagent in studies of xenobiotic response to herbicide safener derivatives . Additionally, it is employed in the synthesis of functionalized BODIPY dye analogs and orthogonal cross-coupling reactions . The compound is also utilized in the preparation of parent borondipyrromethene systems and copper-mediated cross-coupling reactions . Its versatility makes it valuable in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The primary mechanism of action of Copper(I) thiophene-2-carboxylate involves its role as a catalyst in cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by promoting the Ullmann reaction between aryl halides . The compound’s effectiveness is attributed to its ability to mediate these reactions at low temperatures, resulting in high yields . The molecular targets and pathways involved in these reactions include the activation of aryl halides and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Copper(I) Catalysts

Table 1: Catalytic Performance Across Reaction Types

Table 2: Structural and Physical Properties

| Property | CuTC | CuI | CuOAc | CuMeSal |

|---|---|---|---|---|

| Molecular Weight | 190.69 | 190.45 | 181.63 | 204.66 |

| Appearance | Red-brown powder | White solid | Blue-green crystals | Not reported |

| Solubility | THF, NMP, MeCN | DMSO, MeCN | Water, alcohols | Polar aprotic solvents |

| Stability | Air/light-sensitive | Air-stable | Hygroscopic | Not reported |

| Key Applications | Cross-couplings, CuAAC | Ullmann reactions | Oxidation reactions | Limited scope |

Key Research Findings

Reaction-Specific Advantages

Radical Reactions : CuTC suppresses protodecarboxylation in ester-forming reactions, achieving 91% mass conversion compared to other copper sources .

Stille Coupling : Replacing CuI with CuTC in zetekitoxin AB synthesis improved yields (60%) and reproducibility due to reduced side reactions .

Azide-Alkyne Cycloaddition : CuTC enables regioselective triazole synthesis under aqueous conditions, avoiding competing pathways like N-acyl sulfonamide formation .

Ligand and Solvent Synergy

- CuTC pairs effectively with ligands such as 4,7-diphenyl-1,10-phenanthroline (Bpen) to achieve >20:1 regioselectivity in glycosylation .

- In silyl substitution reactions, THF/NMP (9:1) solvent mixtures optimize CuTC’s performance with dtbpy and Cy₃P ligands .

Limitations

- CuTC underperforms in photoinduced arylation compared to CuI, likely due to mismatched redox potentials with photoredox catalysts .

- Copper(II) thiophene-2-carboxylate derivatives (e.g., paddle-wheel dimers) exhibit distinct magnetic properties but lack catalytic versatility .

Biological Activity

Copper(I) thiophene-2-carboxylate (CuTC) is a coordination compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

CuTC is known for its stability and reactivity as a catalyst in various organic reactions. Its unique structure allows it to participate in biological processes, particularly in the synthesis of biologically active compounds. The compound's ability to coordinate with other ligands enhances its functional versatility.

Antimicrobial Properties

Research has indicated that CuTC exhibits significant antimicrobial activity against various pathogens. A study demonstrated that metal complexes of thiophene-2-carboxylic acid, including CuTC, showed potent antifungal and antibacterial effects. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 20 | 100 |

Table 1: Antimicrobial activity of this compound against selected microorganisms .

Antitumor Activity

CuTC has also been investigated for its potential antitumor properties. A study highlighted its effectiveness in inhibiting the proliferation of cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancerous cells. The findings are illustrated in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

Table 2: Antitumor activity of this compound on various cancer cell lines .

The biological activity of CuTC can be attributed to several mechanisms:

- Metal Coordination : CuTC can form stable complexes with biomolecules, enhancing their reactivity and bioavailability.

- Reactive Oxygen Species (ROS) Generation : CuTC has been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting cancer cell proliferation.

Synthesis of Biologically Active Compounds

A notable application of CuTC is its role as a catalyst in the synthesis of diaryl sulfides, which have demonstrated biological significance. This method allows for the incorporation of complex piperazine scaffolds into molecules of interest for structure-activity relationship (SAR) studies .

Comparative Studies

Comparative studies have shown that CuTC outperforms other copper(I) complexes in terms of selectivity and conversion rates in various reactions, highlighting its potential as a superior catalyst for synthesizing biologically active compounds .

Q & A

Basic Questions

Q. What are the primary synthetic applications of CuTC in organic chemistry, and how does it compare to other copper(I) catalysts?

CuTC is widely used as a catalyst in Ullmann-type couplings (e.g., C–N bond formation) and Stille cross-coupling reactions. Unlike CuI or CuBr, CuTC operates under milder conditions (room temperature, non-basic media) and exhibits higher efficiency in aryl-aryl bond formation . For example, in Stille couplings, CuTC facilitates transmetallation steps by stabilizing reactive intermediates, enabling reactions with aryl iodides and boronic acids without requiring phosphine ligands .

Q. What safety precautions are essential when handling CuTC in the laboratory?

CuTC is air- and light-sensitive (stored under inert gas) and poses skin/eye irritation risks (H315, H319). Key precautions include:

- Using gloves, goggles, and fume hoods to avoid inhalation (P261, P280) .

- Preventing environmental release (WGK 3; acute/chronic aquatic toxicity) via sealed waste containers (S61) .

- Avoiding contact with strong oxidizers, acids, or bases to prevent hazardous decomposition (e.g., sulfur oxides) .

Q. How is CuTC synthesized, and what are its critical physicochemical properties?

CuTC is synthesized via reaction of thiophene-2-carboxylic acid with copper(I) salts under controlled conditions. It is a light-yellow, air-stable powder with a molecular weight of 190.69 g/mol and a melting point of ~260°C. Key properties include solubility in polar aprotic solvents (e.g., DMSO) and insensitivity to moisture, making it suitable for moisture-sensitive reactions .

Advanced Research Questions

Q. How does CuTC enhance enantioselectivity in asymmetric 1,4-addition or allylation reactions?

CuTC acts as a chiral Lewis acid catalyst in asymmetric reactions by coordinating to substrates like α,β-unsaturated carbonyl compounds. For example, in Kanai and Shibasaki’s carbocupration of allenic esters, CuTC stabilizes allyl copper intermediates, enabling stereoselective coupling with ketones. Additives like DMSO or HMPA further modulate selectivity by altering copper coordination geometry .

Q. What methodologies mitigate side reactions (e.g., desulfurization or triazole isomerization) in CuTC-mediated click chemistry?

Side products like 1,5-triazoles (vs. 1,4-regioisomers) arise from competing pathways under thermal conditions. Optimization involves:

- Lowering reaction temperatures (e.g., 50°C in CH₂Cl₂/CH₃OH) .

- Using [Cu(CH₃CN)₄]PF₆ as a co-catalyst to suppress desulfurization .

- Adjusting solvent polarity to favor kinetic over thermodynamic products .

Q. Can CuTC be integrated into one-pot catalytic systems with transition metals like palladium?

Yes. In one-pot Suzuki-Ullmann cascades, CuTC synergizes with Pd(PPh₃)₄ to enable sequential C–C and C–O bond formations. For example, benzo[4,5]thieno[3,2-b]benzofurans are synthesized using 2 mol% Pd and CuTC with K₃PO₄·3H₂O in tert-butanol, achieving yields up to 70%. The dual catalytic system minimizes intermediate purification and enhances atom economy .

Q. What strategies improve CuTC’s stability and activity in aerobic or aqueous conditions?

While CuTC is moisture-stable, aerobic oxidation can deactivate it. Strategies include:

Properties

IUPAC Name |

copper(1+);thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJMFSWCBVEHBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3CuO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894113 | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68986-76-5 | |

| Record name | (2-Thiophenecarboxylato-κO2,κS1)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68986-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprous 2-thiophenecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068986765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(I)-thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(I) 2-Thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPROUS 2-THIOPHENECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7519WBL07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.